molecular formula C35H41N5O3 B12374315 KCC2 Modulator-1

KCC2 Modulator-1

Cat. No.: B12374315
M. Wt: 579.7 g/mol
InChI Key: AADJJNSQAHNAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KCC2 Modulator-1: is a small molecule compound that targets the potassium-chloride cotransporter 2 (KCC2). KCC2 is a neuron-specific transporter that plays a crucial role in maintaining low intracellular chloride concentrations, which is essential for the inhibitory action of gamma-aminobutyric acid (GABA) in the central nervous system. Dysregulation of KCC2 is associated with various neurological disorders, including epilepsy, neuropathic pain, and spasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of KCC2 Modulator-1 involves a multi-step synthetic route The initial steps typically include the formation of the core structure through a series of condensation and cyclization reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: KCC2 Modulator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

KCC2 Modulator-1 has a wide range of scientific research applications:

Mechanism of Action

KCC2 Modulator-1 exerts its effects by binding to the KCC2 transporter, enhancing its activity. This leads to increased chloride extrusion from neurons, thereby maintaining low intracellular chloride concentrations. The molecular targets include the KCC2 protein itself and associated signaling pathways such as WNK, PKC, and BDNF. These pathways regulate the phosphorylation and activity of KCC2, ultimately influencing neuronal excitability and inhibition .

Comparison with Similar Compounds

Uniqueness of KCC2 Modulator-1: this compound is unique in its high specificity and affinity for KCC2, making it a valuable tool for research and potential therapeutic applications. Its ability to modulate KCC2 activity with minimal off-target effects distinguishes it from other similar compounds .

Properties

Molecular Formula

C35H41N5O3

Molecular Weight

579.7 g/mol

IUPAC Name

2-(2-cyclopropylmorpholin-4-yl)-4-[4-(4-hept-6-ynoxyphenyl)anilino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38)

InChI Key

AADJJNSQAHNAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.